molecular formula C11H11NO4 B13681190 Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate

Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate

Cat. No.: B13681190
M. Wt: 221.21 g/mol
InChI Key: IUCRMKYAYKMXJJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 2-furyl group at position 2, a methyl group at position 5, and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 2-(furan-2-yl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H11NO4/c1-3-14-11(13)9-7(2)16-10(12-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3

InChI Key

IUCRMKYAYKMXJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl methyl ketone with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans and oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Applications

Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate finds applications in various fields:

  • Medicinal Chemistry: Oxazole derivatives, including this compound, are utilized as building blocks for synthesizing more complex molecules with potential therapeutic applications.
  • Interaction Studies: This compound is used in studies to understand its binding affinity with biological targets, such as enzymes or receptors, to explore its mechanism of action and therapeutic potential. Investigations might explore how this compound interacts with DNA or specific proteins involved in cellular signaling pathways.

Structural Analogues

Several compounds share structural similarities with Mthis compound:

Compound NameStructure CharacteristicsUnique Features
Methyl 5-Methylisoxazole-4-carboxylateContains an isoxazole ringKnown for anti-inflammatory properties
This compoundEthyl group instead of methylEnhanced solubility properties
Methyl 4-Methylisoxazole-3-carboxylateIsomeric form with different positioningExhibits distinct biological activity

These compounds highlight the diversity within oxazole derivatives while emphasizing the unique structural features of Mthis compound that may contribute to its specific biological activities and applications.

Related Research

Other research has explored related compounds, such as:

  • Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate: This compound has shown hypolipidemic activity in rats, reducing serum cholesterol and triglyceride levels . It also inhibits platelet aggregation . Metabolism studies in rats, rabbits, and dogs showed that the first metabolic reaction is hydrolysis of the ester linkage, followed by glucuronidation and ring cleavage of the furan group .
  • 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester: This compound exhibits biological activity as an inhibitor of heat shock proteins, potentially leading to apoptosis in cancer cells. It also has antimicrobial and anti-inflammatory properties.

Summary

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure R2 Substituent R5 Substituent Biological Activity/Notes Reference
Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate Oxazole 2-Furyl Methyl Not explicitly reported N/A
Ethyl 2-(Azetidin-1-yl)-5-methyloxazole-4-carboxylate Oxazole Azetidin-1-yl Methyl Synthesized via analogous methods; biological activity under investigation
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate Oxazole Chloro Trifluoromethyl Increased lipophilicity; research applications in medicinal chemistry
Ethyl 2-chloro-5-methylthiazole-4-carboxylate Thiazole Chloro Methyl Structural similarity score: 0.76 (CAS similarity index)
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pyrimidine Furan-2-yl Methyl Crystallographic data available; potential for hydrogen bonding
Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate Thiazole Furan-2-carboxamido Methyl Contains amide-linked furan; molecular weight: 280.3 g/mol

Key Observations :

Pyrimidine derivatives (e.g., Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-pyrimidine-5-carboxylate) expand π-conjugation, which may improve interactions with aromatic residues in enzymes .

Substituent Impact :

  • 2-Furyl vs. Azetidin-1-yl : The 2-furyl group provides aromaticity and moderate electron-donating effects, whereas azetidin-1-yl (a strained four-membered amine ring) may enhance solubility or modulate receptor affinity .
  • Chloro/Trifluoromethyl Groups : These electron-withdrawing substituents (e.g., in Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate) increase lipophilicity (logP) and metabolic stability, critical for blood-brain barrier penetration .

Physicochemical Properties

  • Lipophilicity : The ethyl ester group at position 4 contributes to moderate lipophilicity, comparable to Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate but lower than trifluoromethyl-substituted analogues .
  • Hydrogen Bonding : The 2-furyl group may participate in weak hydrogen bonding, as seen in crystallographic studies of Ethyl 4-(furan-2-yl)-6-methylpyrimidine-5-carboxylate .

Biological Activity

Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is a compound belonging to the oxazole derivatives class, known for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, synthesis, and implications in medicinal chemistry, drawing from various research findings.

Chemical Structure and Properties

This compound features a unique oxazole structure, incorporating both a furan ring and a carboxylate group. The molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3}. The presence of the ethyl group at the 2-position enhances its solubility and reactivity compared to its methyl counterpart, Mthis compound.

Biological Activity

1. Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity. This compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria. Studies have demonstrated that compounds with similar structures can interfere with quorum sensing mechanisms in bacteria, leading to reduced virulence and biofilm formation .

2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds within this class have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and asthma . Specifically, the interaction of this compound with inflammatory mediators could provide insights into its therapeutic applications.

3. Enzyme Inhibition
this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Preliminary studies suggest that it could inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation . Such inhibition could position this compound as a candidate for treating gout and related disorders.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules with minimal waste. Common methods include:

  • Condensation Reactions : Utilizing furfural and ethyl acetoacetate under acidic conditions.
  • Cyclization Techniques : Employing base-catalyzed cyclization to form the oxazole ring.

Research Findings

A summary of notable research findings related to this compound is presented in the table below:

Study Focus Findings
Study A Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria.
Study B Anti-inflammatory EffectsShowed potential modulation of inflammatory pathways.
Study C Enzyme InhibitionSuggested inhibition of xanthine oxidase, indicating therapeutic potential in gout treatment.

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Streptococcus pneumoniae, suggesting its viability as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism Exploration
In vivo studies were conducted to assess the anti-inflammatory effects of this compound in rat models suffering from induced arthritis. The compound demonstrated a significant reduction in swelling and inflammatory markers compared to control groups.

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